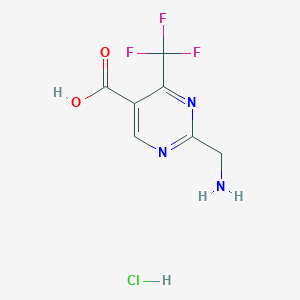

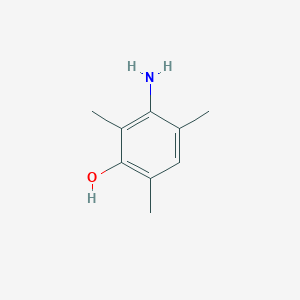

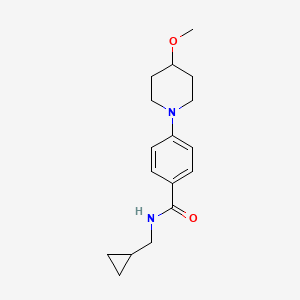

![molecular formula C17H23ClN2O2 B2560847 tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1093956-90-1](/img/structure/B2560847.png)

tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a type of spirocyclic oxindole analogue . The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature .

Molecular Structure Analysis

The molecular structure of similar spirocyclic oxindole analogues has been established by single crystal X-ray diffraction analysis . The structure of these compounds allows them to interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Spirocyclic compounds like tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate have gained prominence in drug discovery due to their diverse biological activities. Researchers explore their potential as:

- Growth Hormone Secretagogues : These compounds may act as growth hormone secretagogues, influencing growth and metabolism .

- Cell Cycle Inhibitors : Potential anti-cancer agents by disrupting cell division .

Asymmetric Synthesis and Catalysis

Researchers have explored bioasymmetric catalysis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to obtain (3R,5S)-CDHH. This approach offers advantages like high stereoselectivity, mild reaction conditions, and low environmental impact .

Heterocyclic Synthesis and Novel Materials

The synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives involves introducing a tert-butyl group. These novel materials may find applications in materials science and beyond .

Mecanismo De Acción

Target of Action

Spiro[indoline-3,4’-piperidines] have been identified as vesicular acetylcholine transporters . These transporters play a crucial role in the regulation of neurotransmitter release, which is essential for normal brain function.

Mode of Action

It is known that spiro[indoline-3,4’-piperidines] can interact with vesicular acetylcholine transporters , which suggests that “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” may influence neurotransmitter release and neuronal signaling.

Biochemical Pathways

Given its potential interaction with vesicular acetylcholine transporters , it may impact the cholinergic system, which plays a key role in memory, attention, and other cognitive functions.

Pharmacokinetics

It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This could potentially influence the compound’s bioavailability.

Result of Action

Given its potential interaction with vesicular acetylcholine transporters , it may influence neurotransmitter release and neuronal signaling, potentially impacting cognitive functions such as memory and attention.

Action Environment

It is known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces , suggesting that environmental factors such as temperature and pH could potentially influence the compound’s action.

Propiedades

IUPAC Name |

tert-butyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQIABULNFLRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

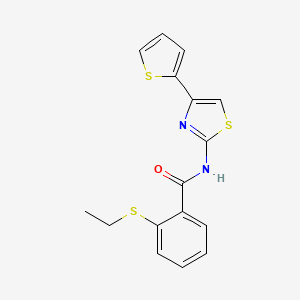

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)

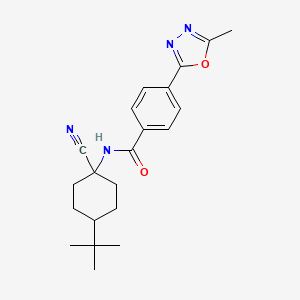

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)

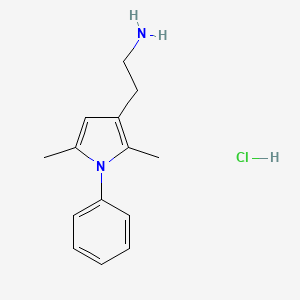

![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2560785.png)